molecular formula C17H16N2O B5347351 N-(2-cyanophenyl)-4-propylbenzamide

N-(2-cyanophenyl)-4-propylbenzamide

Cat. No.: B5347351
M. Wt: 264.32 g/mol
InChI Key: UKBTXIBKGQVEQP-UHFFFAOYSA-N
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Description

N-(2-Cyanophenyl)-4-propylbenzamide is a benzamide derivative characterized by a 2-cyanophenyl group attached to the amide nitrogen and a propyl chain at the para position of the benzamide core. The cyanophenyl group confers electron-withdrawing effects, which may influence reactivity and intermolecular interactions, while the propyl chain likely enhances lipophilicity compared to shorter alkyl substituents .

Properties

IUPAC Name

N-(2-cyanophenyl)-4-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c1-2-5-13-8-10-14(11-9-13)17(20)19-16-7-4-3-6-15(16)12-18/h3-4,6-11H,2,5H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKBTXIBKGQVEQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-4-propylbenzamide typically involves the reaction of 2-cyanophenylamine with 4-propylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:

2-cyanophenylamine+4-propylbenzoyl chlorideThis compound+HCl\text{2-cyanophenylamine} + \text{4-propylbenzoyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-cyanophenylamine+4-propylbenzoyl chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-4-propylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(2-cyanophenyl)-4-propylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-4-propylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(2-cyanophenyl)-4-propylbenzamide with structurally related compounds from the evidence, focusing on molecular properties, synthesis, and spectral

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Polarity (Rf/Eluent) Key Spectral Data
This compound (Target) C₁₇H₁₆N₂O 264.33 (calculated) 2-cyanophenyl, para-propyl N/A N/A Hypothetical: Aromatic protons (δ 7.2–8.0 ppm), nitrile stretch (~2220 cm⁻¹)
N-(2-((4-Chlorobenzyl)amino)-1-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-N-propylbenzamide C₂₇H₂₉ClN₂O₃ 464.983 4-chlorobenzyl, 4-methoxyphenyl, methyl 142.9–143.4 0.7 (70:30 EtOAc/petrol) ¹H NMR: δ 6.5–7.5 ppm (aromatic), δ 3.7 (OCH₃), δ 1.0–2.5 (propyl/methyl); IR: 1680 cm⁻¹ (amide C=O), 1240 cm⁻¹ (C-O)
N-(2-Cyanophenyl)-N-(2-hydroxypropyl)-4-methylbenzenesulfonamide C₁₈H₁₉N₃O₃S 357.43 (calculated) 2-cyanophenyl, sulfonamide, hydroxypropyl N/A N/A ¹H NMR: δ 7.2–8.1 ppm (aromatic), δ 3.4–4.2 (hydroxypropyl); IR: ~2220 cm⁻¹ (C≡N), ~1150 cm⁻¹ (S=O)

Key Observations:

Structural Complexity and Molecular Weight: The target compound has a simpler structure compared to the chlorobenzyl-methoxyphenyl derivative in , resulting in a lower molecular weight (264 vs. 465 g/mol). The absence of bulky groups (e.g., 4-methoxyphenyl) may enhance solubility in non-polar solvents . The sulfonamide analog in exhibits higher polarity due to the sulfonyl and hydroxypropyl groups, contrasting with the target compound’s benzamide-propyl motif .

Synthesis and Yield: The compound in was synthesized via a multicomponent reaction involving isocyanides (65% yield), while sulfonamide derivatives in likely involve transition-metal catalysis. The target compound might be synthesized through analogous amidation or cyanophenylation strategies .

Spectroscopic Trends: NMR: Aromatic protons in all analogs appear between δ 6.5–8.1 ppm. The target compound’s propyl chain would show signals near δ 0.9–1.6 ppm (CH₃) and δ 1.3–2.5 ppm (CH₂), similar to . IR: The nitrile stretch (~2220 cm⁻¹) is consistent across cyanophenyl-containing compounds. ’s amide carbonyl (1680 cm⁻¹) would differ from sulfonamide S=O stretches (~1150 cm⁻¹) in .

Physicochemical Properties :

  • The target’s propyl group likely increases lipophilicity compared to methyl or hydroxypropyl substituents, affecting bioavailability. The compound in , with a methoxy group, has higher polarity (Rf = 0.7) .

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